

Synthesis of 3-[(Methylamino)methyl]phenol: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

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This document provides a comprehensive guide to the synthesis of **3-[(Methylamino)methyl]phenol**, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route detailed is the reductive amination of 3-hydroxybenzaldehyde with methylamine.

Overview

The synthesis of **3-[(Methylamino)methyl]phenol** is most commonly achieved through a one-pot reductive amination reaction. This method involves the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This approach is widely favored for its efficiency and operational simplicity.

Key Reaction Parameters and Data

The following table summarizes essential quantitative data for the synthesis of **3-[(Methylamino)methyl]phenol**.

Parameter	Value
Starting Materials	3-Hydroxybenzaldehyde, Methylamine
Reducing Agent	Sodium Borohydride (NaBH ₄)
Solvent	Methanol (MeOH)
Reaction Temperature	0 °C to Room Temperature
Reaction Time	Approximately 2-4 hours
Typical Yield	85-95%
Purity (Post-Purification)	>98%
Melting Point	157-159 °C

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **3-[(Methylamino)methyl]phenol** via reductive amination.

Materials and Reagents:

- 3-Hydroxybenzaldehyde
- Methylamine solution (e.g., 40% in water or 2M in methanol)
- Sodium Borohydride (NaBH₄)
- Methanol (MeOH)
- Hydrochloric Acid (HCl, for pH adjustment)
- Sodium Hydroxide (NaOH, for pH adjustment)
- Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Deionized Water

Procedure:

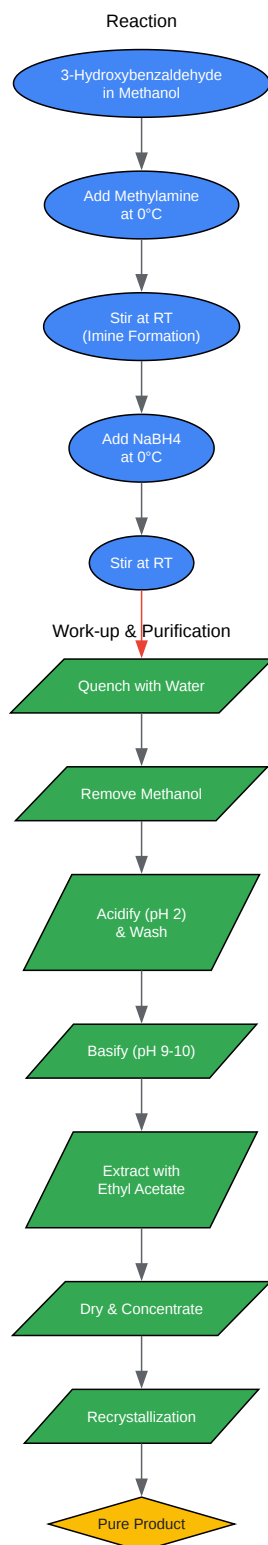
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in methanol.
- **Addition of Amine:** Cool the solution to 0 °C using an ice bath. To this solution, add a solution of methylamine (1.1 to 1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
- **Imine Formation:** Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 to 2.0 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
- **Reaction Completion:** After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
- **Solvent Removal:** Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
- **Work-up:** Adjust the pH of the remaining aqueous solution to ~2 with dilute hydrochloric acid. Wash the acidic aqueous layer with ethyl acetate to remove any unreacted aldehyde. Then, basify the aqueous layer to a pH of 9-10 with a sodium hydroxide solution.
- **Extraction:** Extract the product from the basic aqueous layer with ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Purification: The crude **3-[(Methylamino)methyl]phenol** can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis Workflow for 3-[(Methylamino)methyl]phenol

[Click to download full resolution via product page](#)Caption: A flowchart of the synthesis of **3-[(Methylamino)methyl]phenol**.

Characterization Data

The identity and purity of the synthesized **3-[(Methylamino)methyl]phenol** can be confirmed by various analytical techniques. Below are the expected spectral data.

Technique	Data
¹ H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons.
¹³ C NMR	The carbon NMR spectrum will display distinct peaks corresponding to the aromatic carbons, the benzylic carbon, and the N-methyl carbon.
Mass Spec.	The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol).
IR Spec.	The infrared spectrum will exhibit characteristic absorption bands for the O-H, N-H, and C-N bonds, as well as aromatic C-H stretching.

Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.

This protocol provides a reliable and reproducible method for the synthesis of **3-[(Methylamino)methyl]phenol**, a key building block for further chemical and pharmaceutical development. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

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